![molecular formula C15H10Cl2N2OS B3008843 2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide CAS No. 303147-20-8](/img/structure/B3008843.png)

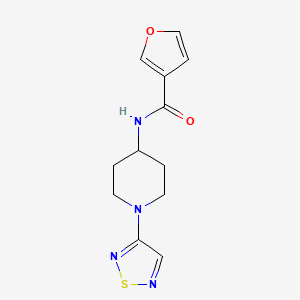

2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

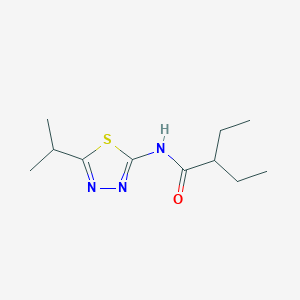

The compound 2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide is a benzamide derivative with potential applications in various fields, including agriculture and pharmaceuticals. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives, their synthesis, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . Similarly, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide involved a two-step process starting with N-(2,4-dichlorophenyl)-2-nitrobenzamide, followed by treatment with 2-methyl benzoic acid . These methods suggest that the synthesis of 2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide could also involve a multi-step process including acylation and possibly substitution reactions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was determined using X-ray diffraction , and the same technique was used to elucidate the structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide . These studies provide a basis for understanding the molecular structure of the compound , which likely features a similar arrangement of aromatic rings and substituents.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including colorimetric sensing as demonstrated by the compound with a 3,5-dinitrophenyl group in response to fluoride anions . This indicates that the compound of interest may also exhibit specific reactivity patterns, potentially useful in sensing applications or as a reactant in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using a range of spectroscopic techniques, including IR, NMR, and UV-Vis, as well as computational methods like DFT calculations . These analyses provide insights into the vibrational frequencies, chemical shifts, electronic properties, and non-linear optical properties of these compounds. The title compound's properties would likely be similar, with specific differences arising from its unique substituents.

Aplicaciones Científicas De Investigación

Synthesis and Antipathogenic Activity

Research has explored the synthesis of various acylthioureas, including derivatives related to 2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide. These compounds have been tested for their interaction with bacterial cells and have shown significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This demonstrates the potential of these derivatives as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Evaluation

Research on 1,4-naphthoquinone derivatives, including compounds structurally related to 2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide, has shown potent cytotoxic activity against various human cancer cell lines. These compounds have demonstrated low toxicity in normal human kidney cells and induce apoptosis, highlighting their potential as cancer treatment agents (Ravichandiran et al., 2019).

Crystallographic Studies

The title compound, N-[(Methylsulfanyl)methyl]benzamide, closely related to the chemical , has been studied for its crystallographic properties. This research provides insights into the molecular structure and potential applications in material science and pharmaceuticals (Khan et al., 2012).

Synthetic Applications

The compound's derivatives have been utilized in the synthesis of various heterocyclic compounds, indicating its versatility in organic synthesis and potential applications in developing new pharmaceuticals and materials (Potkin et al., 2008).

Optical Properties in Nanoparticles

Studies on oligo(phenylene vinylenes) related to 2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide have shown that these compounds exhibit piezochromic fluorescence. The optical properties of these nanoparticles are influenced by their shape and size, suggesting applications in fields like material science and nanotechnology (Huo et al., 2015).

Propiedades

IUPAC Name |

2,4-dichloro-N-(5-cyano-2-methylsulfanylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c1-21-14-5-2-9(8-18)6-13(14)19-15(20)11-4-3-10(16)7-12(11)17/h2-7H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTCKUMGYLMESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C#N)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008764.png)

![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)

![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)

![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3008782.png)